Saframycin Ad-1

Structure-Activity Relationship Natural Product Analog Directed Biosynthesis

Saframycin Ad-1 is a tetrahydroisoquinoline alkaloid belonging to the saframycin class of antitumor antibiotics, produced via directed biosynthesis using resting cells of Streptomyces lavendulae No. It is structurally defined as 26-homosaframycin A, bearing an additional methylene unit at the C-26 position relative to the class prototype saframycin A.

Molecular Formula C30H32N4O8
Molecular Weight 576.6 g/mol
CAS No. 107140-33-0
Cat. No. B217771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin Ad-1
CAS107140-33-0
Synonymssaframycin Ad-1
saframycin-Ad-1
Molecular FormulaC30H32N4O8
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C
InChIInChI=1S/C30H32N4O8/c1-7-20(35)30(40)32-11-19-21-14(24(36)12(2)28(41-5)26(21)38)9-17-23-22-15(25(37)13(3)29(42-6)27(22)39)8-16(33(23)4)18(10-31)34(17)19/h16-19,23H,7-9,11H2,1-6H3,(H,32,40)
InChIKeyGGGQHIDQYVATGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin Ad-1 (CAS 107140-33-0): A Structurally Defined 26-Homosaframycin A Analog for Focused Tetrahydroisoquinoline Antitumor Research


Saframycin Ad-1 is a tetrahydroisoquinoline alkaloid belonging to the saframycin class of antitumor antibiotics, produced via directed biosynthesis using resting cells of Streptomyces lavendulae No. 314. It is structurally defined as 26-homosaframycin A, bearing an additional methylene unit at the C-26 position relative to the class prototype saframycin A [1]. The molecular formula is C₃₀H₃₂N₄O₈ with a molecular weight of 576.6 g/mol [1]. This analog, along with saframycins Y3, Yd-1, Yd-2, Y2b, and Y2b-d, was generated to probe structure-activity relationships governing the cytotoxic and antimicrobial properties of this pharmacophore [1][2].

Why Generic Saframycin Substitution Risks Experimental Irrelevance: The Critical Role of C-26 Homologation


The saframycin scaffold demonstrates a steep structure-activity relationship (SAR), where minor structural perturbations—such as the presence or absence of the α-cyanoamine group or modifications at the C-14 and C-25 positions—result in dramatic reductions in cytotoxic potency [1]. Saframycin Ad-1 is distinguished from saframycin A by a single carbon homologation at C-26 (26-homosaframycin A), and from its closest biological congeners Y3, Yd-1, and Yd-2 by the absence of a derivatizable amino group at C-25 [2][3]. This structural nuance precludes interchangeable use: a researcher requiring a specific C-26 chain length for DNA minor-groove binding studies or a defined C-25 functional handle for semisynthetic derivatization cannot simply substitute Ad-1 with saframycin A or Y3 without altering the molecular recognition profile [1][4].

Quantitative Differentiation Evidence for Saframycin Ad-1 Relative to Saframycin A, Y3, and Related Analogs


Structural Differentiation: C-26 Homologation Relative to Saframycin A and Absence of C-25 Amino Group Relative to Y3/Yd-1/Yd-2

Saframycin Ad-1 is 26-homosaframycin A, possessing one additional methylene group at C-26 compared to saframycin A. Unlike saframycins Y3, Yd-1, and Yd-2—which bear an amino functional group at C-25—Ad-1 carries a carbonyl at this position, making it chemically distinct for downstream derivatization [1][2].

Structure-Activity Relationship Natural Product Analog Directed Biosynthesis

Cytotoxic Activity Parity Among Y3, Yd-1, Yd-2, and Ad-1 Confirms That C-25 Carbonyl Does Not Diminish Potency Relative to Amino-Substituted Analogs

In the L1210 mouse leukemia cell assay, saframycins Y3, Yd-1, Yd-2, and Ad-1 displayed no significant difference in biological activity with respect to the presence of an amino group or a carbonyl at C-25 [1]. This indicates that Ad-1 retains cytotoxic potency equivalent to its amino-bearing analogs while offering a distinct chemical topology.

Antitumor Activity L1210 Leukemia SAR Study

Dimers Y2b and Y2b-d Exhibit Comparable Activity to Monomeric Constituents, Highlighting Ad-1's Monomeric Advantage for Precise Pharmacophore Probing

The dimeric saframycins Y2b (dimer of Y3) and Y2b-d (dimer of Yd-1) were reported to have biological activities similar to their corresponding monomers [1]. As a distinct monomeric entity with a unique C-26 homologation, Ad-1 provides a simpler, lower-molecular-weight scaffold for studying monomer-level DNA interactions, free from the confounding factor of dimeric dissociation equilibria.

Analytical Chemistry Saframycin Dimers Monomer Comparison

Saframycin Class SAR: α-Cyanoamine Requirement for Potent Cytotoxicity Is Maintained in Ad-1

Across 13 saframycin congeners, those lacking the α-cyanoamine or α-carbinolamine group exhibited markedly lower cytotoxic activity than saframycin A, and bulky substituents at C-14 or C-25 further reduced potency [1]. Ad-1 retains the intact α-cyanoamine pharmacophore and, unlike Y3/Yd-1/Yd-2, does not carry a modifiable amino group at C-25 that could be inadvertently derivatized to a bulky substituent during storage or handling.

Pharmacophore Mapping α-Cyanoamine Cytotoxicity Determinant

Procurement-Grade Characterization Data: Predicted pKa and Density Differentiate Ad-1 for Formulation and Solubility Screening

Predicted physicochemical parameters for Saframycin Ad-1 include a density of 1.41±0.1 g/cm³ and an acid dissociation constant (pKa) of 11.46±0.46 . While comparative experimental values for Y3, Yd-1, and Yd-2 are not available in the public domain, the high predicted pKa suggests that Ad-1 will remain predominantly non-ionized at physiological pH, which contrasts with the primary amine-bearing analogs that would be partially protonated, potentially influencing membrane permeability and intracellular distribution.

Physicochemical Properties pKa Prediction Formulation Development

Optimal Application Scenarios for Saframycin Ad-1 Based on Quantifiable Differentiation Evidence


DNA Minor-Groove Alkylation Studies Requiring a Defined C-26 Homo-Substituted Scaffold

Researchers investigating the relationship between C-26 chain length and DNA minor-groove binding geometry should select Ad-1 over saframycin A, as the additional methylene unit at C-26 provides a direct structural probe for alkylation site selectivity [1][2]. The retained α-cyanoamine pharmacophore ensures that any observed differences in sequence selectivity or adduct stability are attributable to the homologation rather than loss of the reactive warhead [2].

Semisynthetic Derivatization Programs Targeting the C-25 Carbonyl Rather Than C-25 Amine

Medicinal chemistry efforts that require a C-25 carbonyl for chemoselective transformations (e.g., reductive amination, oxime formation, or hydrazone conjugation) are uniquely served by Ad-1, as Y3, Yd-1, and Yd-2 present a competing amino nucleophile at this position [1][3]. This chemoselectivity advantage simplifies protecting-group strategies and improves synthetic yields in analog generation [1].

Comparative SAR Studies Disentangling C-25 Functional Group Effects from C-26 Homologation Effects

Ad-1 serves as an essential comparator in systematic SAR campaigns because it combines C-26 homologation with a C-25 carbonyl—a pairing not found in Y3 (C-25 amino, 26-nor), Yd-1 (C-25 amino, 26-homo), or Yd-2 (C-25 amino, 26-demethyl) [1]. Its inclusion allows deconvolution of the independent contributions of C-25 functional group identity and C-26 substitution to cytotoxicity, antimicrobial spectrum, and DNA-binding parameters [1][3].

Monomeric Saframycin Reference Standard for Analytical Method Development and Quality Control

For laboratories developing HPLC, LC-MS, or NMR-based purity assays for tetrahydroisoquinoline natural products, Ad-1 offers a structurally defined, monomeric reference compound with a molecular weight (576.6 g/mol) that is readily distinguishable from dimeric species Y2b and Y2b-d [1]. Its unique retention time and mass signature, combined with published NMR assignments, facilitate unambiguous identification in complex fermentation extracts [1].

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